molecular formula C14H8Cl2F3NO B10976248 2,6-dichloro-N-[3-(trifluoromethyl)phenyl]benzamide

2,6-dichloro-N-[3-(trifluoromethyl)phenyl]benzamide

Cat. No.: B10976248
M. Wt: 334.1 g/mol
InChI Key: NKRQMPUSMZFZIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-dichloro-N-[3-(trifluoromethyl)phenyl]benzamide is a synthetic organic compound known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by the presence of two chlorine atoms and a trifluoromethyl group attached to a benzamide structure, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-N-[3-(trifluoromethyl)phenyl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,6-dichlorobenzoyl chloride and 3-(trifluoromethyl)aniline.

    Reaction: The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The 2,6-dichlorobenzoyl chloride reacts with 3-(trifluoromethyl)aniline to form the desired benzamide compound.

    Conditions: The reaction is usually conducted in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Utilizing large reactors to handle significant quantities of starting materials.

    Optimization: Optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and minimize by-products.

    Purification: Employing purification techniques like recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,6-dichloro-N-[3-(trifluoromethyl)phenyl]benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: Formation of oxidized derivatives.

    Reduction: Formation of reduced derivatives.

    Hydrolysis: Formation of 2,6-dichlorobenzoic acid and 3-(trifluoromethyl)aniline.

Scientific Research Applications

2,6-dichloro-N-[3-(trifluoromethyl)phenyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6-dichloro-N-[3-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The compound can:

    Bind to Enzymes: Inhibit or modulate the activity of enzymes involved in various biochemical pathways.

    Disrupt Cell Membranes: Affect the integrity of cell membranes, leading to cell death in microorganisms.

    Interfere with DNA/RNA: Potentially interact with genetic material, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    2,6-dichloro-N-phenylbenzamide: Lacks the trifluoromethyl group, resulting in different chemical properties.

    2,6-dichloro-N-[4-(trifluoromethyl)phenyl]benzamide: Similar structure but with the trifluoromethyl group in a different position.

    2,6-dichloro-N-[3-(methyl)phenyl]benzamide: Contains a methyl group instead of a trifluoromethyl group.

Uniqueness

2,6-dichloro-N-[3-(trifluoromethyl)phenyl]benzamide is unique due to the presence of both chlorine and trifluoromethyl groups, which confer distinct chemical and biological properties. These groups enhance its stability, lipophilicity, and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C14H8Cl2F3NO

Molecular Weight

334.1 g/mol

IUPAC Name

2,6-dichloro-N-[3-(trifluoromethyl)phenyl]benzamide

InChI

InChI=1S/C14H8Cl2F3NO/c15-10-5-2-6-11(16)12(10)13(21)20-9-4-1-3-8(7-9)14(17,18)19/h1-7H,(H,20,21)

InChI Key

NKRQMPUSMZFZIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=C(C=CC=C2Cl)Cl)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.